Bienvenue dans la boutique en ligne BenchChem!

6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate

Fragment-Based Drug Discovery Structural Biology Nicotinic Acetylcholine Receptor

6-Bromospiro[chromene-2,4′-piperidin]-4(3H)-one trifluoroacetate (CAS 690632-09-8) is the crystalline trifluoroacetate salt of a 6-brominated spirochromanone pharmacophore. This compound belongs to the spiro[chromane-2,4′-piperidine]-4(3H)-one scaffold class, a privileged structure in medicinal chemistry recognized as a key component of acetyl-CoA carboxylase (ACC) inhibitors, antimicrobial agents, and CNS-targeted drug candidates.

Molecular Formula C15H15BrF3NO4
Molecular Weight 410.18 g/mol
CAS No. 690632-09-8
Cat. No. B1621164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate
CAS690632-09-8
Molecular FormulaC15H15BrF3NO4
Molecular Weight410.18 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H14BrNO2.C2HF3O2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;3-2(4,5)1(6)7/h1-2,7,15H,3-6,8H2;(H,6,7)
InChIKeyDTYWPXUDUAWPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromospiro[chromene-2,4'-piperidin]-4(3H)-one Trifluoroacetate (CAS 690632-09-8): A Stabilized Spirochromanone Fragment for Drug Discovery


6-Bromospiro[chromene-2,4′-piperidin]-4(3H)-one trifluoroacetate (CAS 690632-09-8) is the crystalline trifluoroacetate salt of a 6-brominated spirochromanone pharmacophore [1]. This compound belongs to the spiro[chromane-2,4′-piperidine]-4(3H)-one scaffold class, a privileged structure in medicinal chemistry recognized as a key component of acetyl-CoA carboxylase (ACC) inhibitors, antimicrobial agents, and CNS-targeted drug candidates [2]. The 6-bromo substituent serves as a critical synthetic handle for cross-coupling reactions, enabling structure–activity relationship (SAR) exploration that is not possible with the unsubstituted parent scaffold. The trifluoroacetate salt form offers superior crystallinity and storage stability compared to the free base, with authenticated purity specifications of ≥95% from multiple vendors .

Why Generic 6-Bromospiro[chromene-2,4'-piperidin]-4(3H)-one Trifluoroacetate Substitution Fails: The Critical Role of Regiospecificity and Salt Form


Within the spirochromanone chemical space, substitution patterns at the chromene ring and the choice of counterion critically determine synthetic utility, binding competence, and reproducibility. The 6-bromo regioisomer is uniquely validated by X-ray co-crystal structures with acetylcholine-binding protein (AChBP; PDB 7NDP) [1], confirming a specific binding pose that is not shared by isomeric 8-bromo analogs, for which no analogous structural data exist. The trifluoroacetate salt form further distinguishes this compound: the free base is an oil or amorphous solid with limited handling stability, whereas the trifluoroacetate salt is a defined crystalline solid with certified purity (≥95%) . In fragment-based drug discovery (FBDD), where compound integrity and batch-to-batch consistency are paramount, substitution with the free base or an isomeric bromo derivative introduces unacceptable uncertainty in both biophysical assay reproducibility and downstream synthetic yield.

Quantitative Evidence Guide: Measurable Differentiation Points for 6-Bromospiro[chromene-2,4'-piperidin]-4(3H)-one Trifluoroacetate vs. Closest Analogs


X‑Ray Crystallographic Validation: 6‑Bromo Isomer vs. 8‑Bromo Isomer

The 6-bromo regioisomer (as the free base ligand U8T) has been co-crystallized with acetylcholine-binding protein (AChBP) and its binding pose resolved at 2.00 Å resolution (PDB 7NDP) [1]. This provides direct, atomic-level evidence of target engagement at the conformationally dynamic regulatory site. In contrast, no X‑ray co-crystal structure exists for the 8‑bromo isomer (CAS 1245766‑99‑7) with any protein target . The presence of experimental electron density for the 6‑bromo compound constitutes a binary differential advantage for structure-guided design.

Fragment-Based Drug Discovery Structural Biology Nicotinic Acetylcholine Receptor

Validated Synthetic Scaffold Status: Successful Derivatization into Bioactive Libraries

The 6‑bromo spirochromanone scaffold has been explicitly employed as a core intermediate in a peer‑reviewed parallel synthesis study (Gajera & Patel, 2012) to generate a library of 12 N‑[1‑(6‑bromo‑4‑oxo‑3,4‑dihydro‑1′H‑spiro[chromene‑2,4′‑piperidin]‑1′‑yl)‑3‑methyl‑1‑oxobutan‑2‑yl]benzenesulfonamide derivatives [1]. These compounds were characterized by NMR, IR, and mass spectrometry and evaluated for antimicrobial activity, yielding structure–activity relationships. The principal comparator scaffold, the unsubstituted spiro[chromene‑2,4′‑piperidin]‑4(3H)‑one (CAS 136081‑84‑0), has been deployed in anti‑tubercular campaigns producing MIC values of 7.68–230.42 μM , but the 6‑bromo analog uniquely enables Pd‑catalyzed diversification (e.g., Suzuki, Buchwald–Hartwig) at the chromene ring, a synthetic capability absent from the unsubstituted parent.

Antimicrobial Drug Discovery Acetyl-CoA Carboxylase Inhibition Parallel Synthesis

Salt Form Purity and Batch Reproducibility: Trifluoroacetate vs. Free Base

The trifluoroacetate salt (CAS 690632‑09‑8) is supplied as a crystalline solid with authenticated purity of ≥95% (Maybridge, ChemBase MO07085) . The free base (CAS 690632‑08‑7) is commercially available with purity specifications also at ≥95% but is typically an amorphous solid or oil with reported boiling point of 436.3±45.0 °C [1]. The salt form provides defined melting behavior, ease of weighing under standard laboratory conditions, and long‑term storage stability under ambient conditions—critical quality attributes for compound management in fragment libraries where DMSO stock solution integrity directly impacts screening hit rates and false‑positive/false‑negative rates.

Chemical Procurement Fragment Library QC Assay Reproducibility

Fragment Screening Hit Profile: Conformation-Specific Binding Detection

The 6‑bromo fragment was selected from a 1056‑compound library screen using a second‑harmonic generation (SHG) biosensor that detects ligand‑induced conformational changes in AChBP [1]. This screening platform identifies fragments that not only bind but also alter protein conformation—a functional parameter not captured by standard biophysical binding assays (SPR, DSF). The fragment hit set, including the 6‑bromo compound, exhibited Kd values of 0.28–63 μM as determined by time‑resolved grating‑coupled interferometry [1]. The orthogonal validation cascade (SHG → kinetics → X‑ray) places this fragment in a uniquely characterized and well‑documented hit series, whereas closely related spirochromanone fragments without published screening data lack this demonstrated pathway to structure‑enabled optimization.

Second-Harmonic Generation Biosensor Fragment Screening Conformational Change Detection

Optimal Procurement Applications for 6-Bromospiro[chromene-2,4'-piperidin]-4(3H)-one Trifluoroacetate in Research and Industry


Fragment-Based Lead Discovery Targeting Ligand-Gated Ion Channels

The 6‑bromo spirochromanone fragment (FL001856) has been validated as a conformational modulator of AChBP, a structural homolog of nicotinic acetylcholine receptors (nAChRs) and other pentameric ligand‑gated ion channels [1]. The available X‑ray co‑crystal structure (PDB 7NDP, 2.00 Å) provides an immediate starting point for structure‑based fragment growing and merging strategies [1]. The fragment Kd range of 0.28–63 μM for the hit series [2] indicates tractable affinity suitable for fragment evolution. Procurement of the crystalline trifluoroacetate salt ensures accurate compound weighing for concentration‑response experiments essential for fragment‑to‑lead progression.

Dual‑Vector Parallel Synthesis for Antimicrobial SAR Exploration

As demonstrated by Gajera & Patel (2012), the 6‑bromo scaffold supports amidation at the piperidine N‑1′ position to generate benzenesulfonamide libraries with antimicrobial activity [3]. The bromine atom at the chromene C6 position simultaneously provides a second diversification point via Suzuki, Sonogashira, or Buchwald–Hartwig cross‑coupling, enabling exploration of two independent vectors in a single synthetic sequence. This dual‑vector capability is not available with the unsubstituted parent scaffold. The reliable ≥95% purity of the commercially available trifluoroacetate salt ensures that library synthesis starts from a consistent, defined intermediate, minimizing batch‑dependent variability in reaction outcomes and biological assay results.

Crystallography‑Guided Optimization of Conformation‑Selective Ligands

The SHG biosensor screening data demonstrate that the 6‑bromo fragment induces detectable conformational changes upon binding to AChBP [2]. Combined with the co‑crystal structure (PDB 7NDP), this provides a powerful platform for designing ligands that stabilize specific protein conformations—an approach particularly relevant for allosteric modulator development. The regression of comparable unsubstituted or isomeric spirochromanones from the FBDD pipeline due to lack of structural or conformational activity data positions the 6‑bromo compound as the default entry point for conformation‑sensitive programs.

Fragment Library Curation and Quality‑Controlled Compound Management

For organizations maintaining fragment screening collections, the crystalline trifluoroacetate salt form of the 6‑bromo spirochromanone offers superior handling properties compared to the free base or alternative salt forms (e.g., hydrochloride). The defined melting point and crystallinity facilitate accurate gravimetric dispensing into 96/384‑well plates, while the authenticated ≥95% purity reduces the risk of impurity‑driven false positives in high‑throughput screens. The compound's inclusion in a validated FBDD pipeline (SHG → kinetics → X‑ray) provides scientific justification for its retention in curated fragment libraries over uncharacterized spirochromanone analogs.

Quote Request

Request a Quote for 6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.